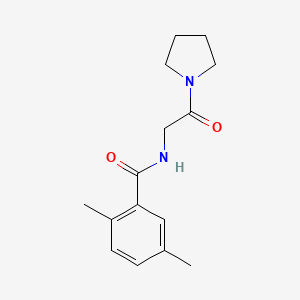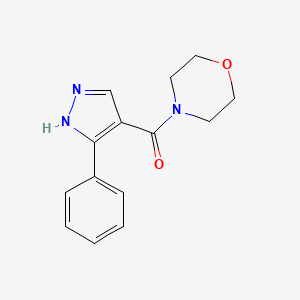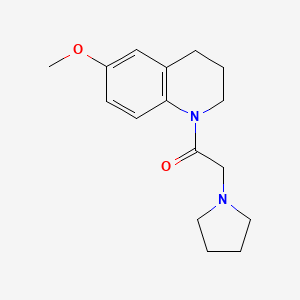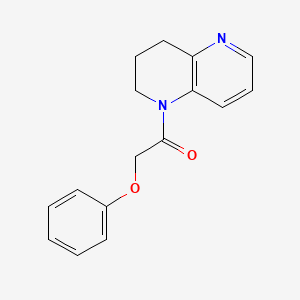
N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as FMI-1, is a small molecule inhibitor that has been widely studied in recent years due to its potential applications in cancer research and drug development. FMI-1 has been shown to inhibit the activity of the transcription factor FOXM1, which is implicated in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been extensively studied in cancer research due to its ability to inhibit the activity of FOXM1, which is overexpressed in many types of cancer. FOXM1 is a transcription factor that regulates the expression of genes involved in cell cycle progression, DNA repair, and angiogenesis. Inhibition of FOXM1 activity by N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth in mouse models. N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been studied in other areas of research, including stem cell differentiation, inflammation, and neurodegeneration.
作用機序
N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide binds to the DNA-binding domain of FOXM1, preventing it from binding to its target genes and regulating their expression. This leads to a decrease in the expression of genes involved in cell cycle progression and DNA repair, and an increase in the expression of genes involved in apoptosis. The mechanism of action of N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been extensively studied using biochemical assays and structural analysis.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide induces cell cycle arrest and apoptosis, leading to decreased tumor growth. N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in metastasis prevention. In stem cells, N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide promotes differentiation into specific cell types, such as neurons and cardiomyocytes. N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has several advantages as a research tool, including its high potency and specificity for FOXM1 inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential applications in stem cell differentiation and inflammation research. However, N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several potential future directions for research on N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of FOXM1 that could be used in clinical settings. Another area of research is the identification of new targets for N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide in other areas of biology, such as inflammation and neurodegeneration. Additionally, further studies are needed to elucidate the long-term effects of N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide treatment in animal models and to determine its potential toxicity and side effects in humans.
合成法
N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2-furancarboxaldehyde with methylamine, which forms the intermediate 2-(methylamino)furan. The intermediate is then reacted with 3,4-dihydroisocoumarin in the presence of a catalyst to form the final product, N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-17(10-12-6-4-8-20-12)15(18)14-9-11-5-2-3-7-13(11)16(19)21-14/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGXCUDBGDMVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7507587.png)
![cyclohexyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507614.png)
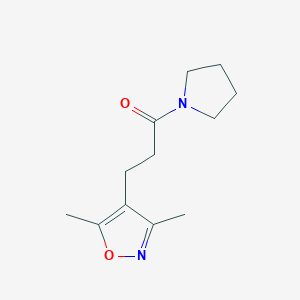


![1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol](/img/structure/B7507635.png)
![1-[3-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507641.png)
![(E)-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507650.png)
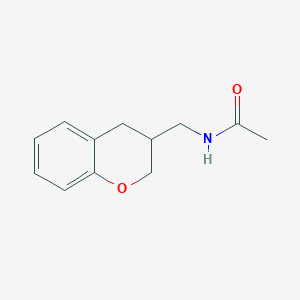
![Cyclopentyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507676.png)
